molecular formula C16H12FN3O2S B6231155 2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 848595-08-4

2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6231155
CAS No.: 848595-08-4
M. Wt: 329.3
InChI Key:
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Description

2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is an organic compound that features a fluorophenoxy group, a pyridinyl group, and a thiazolyl group

Preparation Methods

The synthesis of 2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the thiazole intermediate with a pyridinyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the fluorophenoxy group: The final step involves the nucleophilic substitution of a fluorophenol with an appropriate acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide, due to its ability to interact with biological targets in pests or weeds.

    Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(3-fluorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide include:

    2-(3-chlorophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

    2-(3-bromophenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: The presence of a bromine atom can also influence the compound’s properties and applications.

    2-(3-methylphenoxy)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: The methyl group can alter the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

848595-08-4

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.3

Purity

95

Origin of Product

United States

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